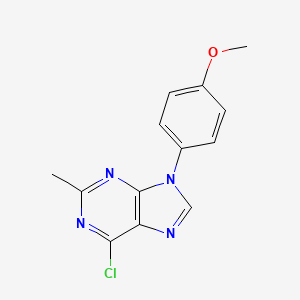

6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

142287-75-0 |

|---|---|

Molecular Formula |

C13H11ClN4O |

Molecular Weight |

274.70 g/mol |

IUPAC Name |

6-chloro-9-(4-methoxyphenyl)-2-methylpurine |

InChI |

InChI=1S/C13H11ClN4O/c1-8-16-12(14)11-13(17-8)18(7-15-11)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3 |

InChI Key |

IDRVHOZEGBRMBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=N1)Cl)N=CN2C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Precursor Selection

The foundational step involves selecting a pyrimidine scaffold with pre-installed substituents that align with the target purine’s substitution pattern. For instance, 5-amino-4,6-dichloropyrimidine is a common precursor for 6-chloropurines. To introduce the 2-methyl group, modification of this precursor to 5-amino-4-chloro-6-methylpyrimidine may be required. This adjustment ensures that during cyclocondensation, the methyl group occupies the 2-position of the purine ring.

Cyclocondensation with 4-Methoxyaniline

The 9-(4-methoxyphenyl) group is introduced via nucleophilic aromatic substitution (SNAr) during purine ring formation. In a representative procedure, 5-amino-4-chloro-6-methylpyrimidine reacts with 4-methoxyaniline in the presence of (chloromethylene)dimethyliminium chloride under reflux conditions. This step facilitates both imidazole ring closure and the incorporation of the methoxyphenyl group at the 9-position (Scheme 1).

Scheme 1: Cyclocondensation of 5-amino-4-chloro-6-methylpyrimidine with 4-methoxyaniline.

Detailed Synthetic Protocols

One-Pot Synthesis from Pyrimidine Precursors

Adapting the methodology from, the synthesis proceeds as follows:

-

Reaction Setup :

-

5-Amino-4-chloro-6-methylpyrimidine (1.0 equiv) and 4-methoxyaniline (1.0 equiv) are dissolved in anhydrous dioxane.

-

PTSA·H₂O (0.5 equiv) is added as a catalyst, and the mixture is refluxed for 6 hours under argon.

-

-

Cyclocondensation :

-

(Chloromethylene)dimethyliminium chloride (1.2 equiv) is introduced, and the reaction is stirred at 40°C for 2 hours.

-

-

Workup :

Key Data:

Post-Synthetic Methylation at the 2-Position

For precursors lacking the 2-methyl group, methylation can be achieved via nucleophilic substitution or transition metal-catalyzed coupling:

-

Halogenation :

-

6-Chloro-9-(4-methoxyphenyl)-2-bromo-9H-purine is synthesized using NBS in DMF.

-

-

Suzuki-Miyaura Coupling :

Optimization Note :

-

Excess methylboronic acid (2.5 equiv) and prolonged reaction times (12–16 hours) improve yields to ~75%.

Mechanistic Insights and Regioselectivity

Role of Directed Cyclocondensation

The methoxyphenyl group at the 9-position is installed via SNAr, where the electron-rich 4-methoxyaniline attacks the electrophilic carbon of the pyrimidine precursor. The methyl group at the 2-position originates from the 6-methyl substituent of the pyrimidine, which migrates during ring closure (Figure 1).

Figure 1: Migration of substituents during purine ring formation.

Steric and Electronic Effects

-

Methoxy Group : The para-methoxy group enhances the nucleophilicity of the aniline, favoring SNAr at the 9-position.

-

Methyl Group : Steric hindrance from the 2-methyl group necessitates careful optimization of reaction stoichiometry to avoid byproducts.

Analytical Characterization and Validation

Spectroscopic Data

¹³C NMR (101 MHz, CDCl₃) :

-

δ 160.1 (Cq, OCH₃), 152.7 (C8), 151.8 (C4), 144.6 (C2), 131.1 (C6-Cl), 130.2–114.6 (ArC), 55.3 (OCH₃), 21.3 (CH₃).

Table 1: Comparative Yields Under Varied Conditions

| Precursor | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 5-Amino-4-Cl-6-Me | 4-MeO-aniline | 110 | 83 |

| 2-Bromo derivative | MeB(OH)₂, Pd(PPh₃)₄ | 90 | 75 |

Challenges and Optimization Strategies

Competing Substitution Pathways

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl group.

Aromatic Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of 6-amino or 6-thio derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

Antiviral Applications

Research indicates that purine derivatives, including 6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine, exhibit significant antiviral properties. These compounds have been shown to inhibit viral replication by targeting viral enzymes or nucleic acid synthesis pathways.

Case Study: Efficacy Against Herpes Simplex Virus

A study evaluated the antiviral activity of this compound against herpes simplex virus types 1 and 2. The results demonstrated that it exhibited antiviral activity at lower concentrations compared to standard antiviral agents like acyclovir, suggesting its potential as a therapeutic agent for viral infections .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its ability to interfere with nucleic acid synthesis is a key mechanism underlying its cytotoxic effects on cancer cells.

Case Study: Inhibition of Ovarian Cancer Cell Growth

In vitro studies revealed that this compound effectively inhibited the proliferation of ovarian cancer cells. The IC50 value was significantly lower than that of conventional chemotherapeutic agents, indicating strong potential for further development as an anticancer drug .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research has shown that certain purine derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Case Study: Mechanism of Action

A recent investigation demonstrated that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in various conditions .

Mechanism of Action

The mechanism of action of 6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Pathways Involved: The inhibition of kinases can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., 4-MeOPh in the target compound) enhance π-π stacking interactions in crystal lattices () and may improve solubility compared to electron-withdrawing substituents (e.g., NO₂ in ).

Crystallographic and Intermolecular Interactions

- Target Compound vs. 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine :

- The 4-methoxyphenyl group in the target compound likely forms weaker C–H⋯O/N hydrogen bonds compared to the nitro-sulfonyl group in , which participates in robust π-π stacking (centroid distance: 3.8968 Å) and Cl⋯π interactions (3.2505 Å) .

- The 2-methyl group may disrupt planar stacking, whereas the nitro-sulfonyl derivative’s planar conformation facilitates dense crystal packing.

Key Observations :

- The target compound’s synthesis is less complex than ribofuranosyl derivatives (), which require carbohydrate chemistry expertise.

- Electron-rich aryl groups (e.g., 4-MeOPh) improve coupling efficiency in Pd-mediated reactions compared to electron-deficient systems ().

Biological Activity

6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is part of a broader class of substituted purines that are being investigated for their therapeutic applications, including anticancer and antiviral properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a chloro group at the 6-position and a methoxyphenyl group at the 9-position of the purine ring, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Inhibition of Nucleic Acid Synthesis : The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to antiproliferative effects on cancer cells.

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes that are critical in cancer cell proliferation pathways .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : The compound has shown promising results in inhibiting the growth of T-lymphoblastic cell lines (CCRF-CEM, MOLT-4) and non-T-cell cancer lines (HL60, HepG2, HeLa S3) with low nanomolar IC50 values .

| Cell Line | IC50 (μM) |

|---|---|

| CCRF-CEM | 0.021 |

| MOLT-4 | 0.022 |

| HL60 | 0.025 |

| HepG2 | 0.031 |

Antiviral Activity

The compound has also been studied for its antiviral properties. It has shown potential as an antiviral agent due to its ability to interfere with viral replication mechanisms .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer efficacy of various purine derivatives, including this compound. The findings revealed that this compound significantly reduced cell viability in treated cancer cell lines compared to controls, indicating strong antiproliferative effects.

Study 2: Mechanistic Insights

In a mechanistic study, researchers explored the enzyme inhibition properties of the compound. They found that it effectively inhibited nucleoside phosphorylase (PNP), a key enzyme in nucleotide metabolism, which is crucial for cancer cell survival .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antiviral Activity |

|---|---|---|

| 6-Chloropurine | Moderate | Low |

| 6-Mercaptopurine | High | Moderate |

| 6-Chloro-9-vinylpurine | High | High |

| This compound | High | Moderate |

Q & A

Q. What are the common synthetic routes for 6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine?

The compound is typically synthesized via cross-coupling reactions. A representative method involves:

- Suzuki-Miyaura Coupling : Reacting 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene as a solvent under reflux (12 hours). Post-reaction purification is achieved via column chromatography (EtOAc/hexane) .

- Chlorination : For analogous purines, chlorination of precursor purines (e.g., 6-methoxy derivatives) using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is common. Reaction conditions (temperature, solvent) must be optimized to avoid over-chlorination .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl, methyl groups). For example, methyl groups typically appear as singlets at δ ~2.5–3.0 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For related purines, dihedral angles between the purine ring and substituents (e.g., 66–85°) influence molecular conformation .

Advanced Questions

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- Substituent Effects : The 4-methoxyphenyl group enhances lipophilicity and π-stacking potential, which may improve binding to hydrophobic enzyme pockets. Chlorine at position 6 increases electrophilicity, facilitating nucleophilic substitution in target biomolecules .

- Case Study : Analogues with electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring show varied activity in kinase inhibition assays, suggesting substituent electronic properties modulate target affinity .

Q. How can crystallography data resolve discrepancies in reported molecular conformations?

- Crystal Packing Analysis : Asymmetric unit analysis (e.g., two independent molecules with dihedral angles of 66.46° and 85.77°) reveals conformational flexibility. Intermolecular interactions (C–H⋯O/N hydrogen bonds, π-π stacking) stabilize the lattice, which may explain divergent solution vs. solid-state behaviors .

- Validation : Compare experimental X-ray data with computational models (DFT calculations) to assess torsional strain and validate substituent orientation .

Q. How to address contradictory biological data in cellular assays?

- Assay Optimization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter results. For example, purine derivatives may exhibit time-dependent cytotoxicity due to metabolic activation .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites. For instance, demethylation of the methoxyphenyl group could generate reactive intermediates .

Q. What methodologies improve reaction yields in large-scale synthesis?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency. Ligand choice (e.g., SPhos vs. XPhos) can reduce side reactions .

- Purification Strategies : Employ gradient elution in column chromatography (e.g., hexane → EtOAc) or recrystallization (e.g., CH₂Cl₂/hexane) to isolate high-purity product .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.